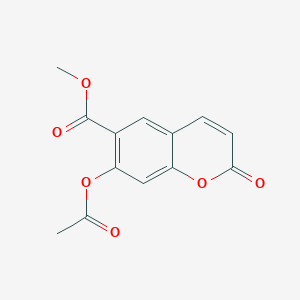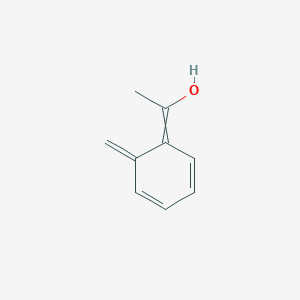
1-(6-Methylidenecyclohexa-2,4-dien-1-ylidene)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- is an organic compound with the molecular formula C9H10O It is characterized by the presence of a methylene group attached to a cyclohexadienylidene ring, which is further connected to an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexadienone derivative with a methylene transfer reagent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form. The choice of raw materials and catalysts is critical to the efficiency and sustainability of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 1-(6-methyl-2,4-cyclohexadien-1-ylidene)-
- Ethanol, 1-(6-ethyl-2,4-cyclohexadien-1-ylidene)-
- Ethanol, 1-(6-propyl-2,4-cyclohexadien-1-ylidene)-
Uniqueness
Ethanol, 1-(6-methylene-2,4-cyclohexadien-1-ylidene)- is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and properties compared to its analogs. This structural feature allows for unique interactions and reactions that are not observed in similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
66727-22-8 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
1-(6-methylidenecyclohexa-2,4-dien-1-ylidene)ethanol |
InChI |
InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,10H,1H2,2H3 |
InChI-Schlüssel |
JOOXKAJAHXLBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC=CC1=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


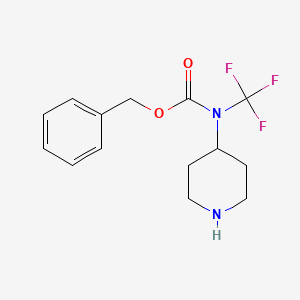
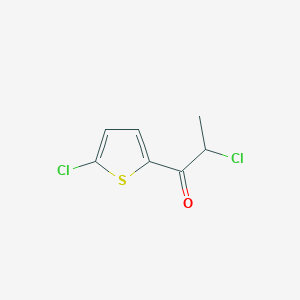
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)

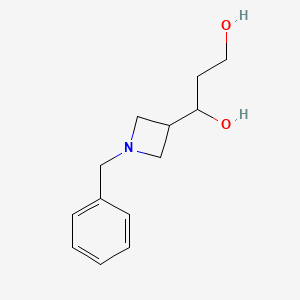
![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)


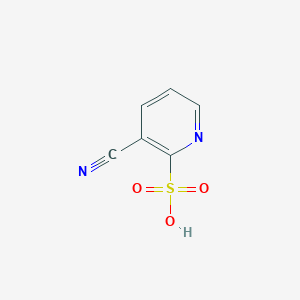
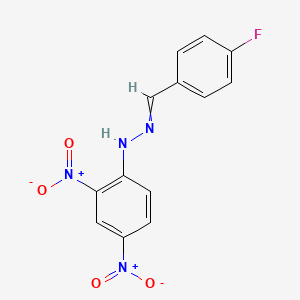
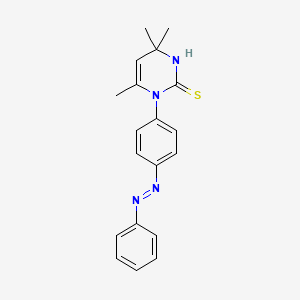

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
